![molecular formula C5H9Cl2N3 B2641765 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride CAS No. 1909336-62-4](/img/structure/B2641765.png)
4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
“4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves several steps. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is confirmed by various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques help in verifying the structure of the synthesized compounds.Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary. For instance, one of the synthesized compounds has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride could be used in molecular docking studies to understand the interaction of drugs with their target proteins.
Synthesis of Hydrazine-Coupled Pyrazoles
4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride can be used in the synthesis of hydrazine-coupled pyrazoles . These compounds were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Antiviral Activities
Indole derivatives, which can be synthesized from pyrazole compounds, have shown various biological activities, including antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-Inflammatory and Antioxidant Activities
Indole derivatives also possess anti-inflammatory and antioxidant activities . This suggests that 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride could potentially be used in the synthesis of indole derivatives for these applications.
Anticancer and Anti-HIV Activities
Indole derivatives have shown anticancer and anti-HIV activities . Therefore, 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride could potentially be used in the synthesis of indole derivatives for these applications.
Mechanism of Action
Target of Action
The primary targets of 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride are the parasites causing leishmaniasis and malaria . This compound has shown potent antileishmanial and antimalarial activities . The compound interacts with the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride: interacts with its targets through a molecular docking mechanism . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The biochemical pathways affected by 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride It is known that pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects . The compound’s interaction with its targets likely affects the biochemical pathways of the parasites, leading to their death .
Result of Action
The result of the action of 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride is the inhibition of the growth of the parasites causing leishmaniasis and malaria . The compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Future Directions
Pyrazole derivatives have shown potential in various fields, including medicinal chemistry due to their diverse pharmacological effects . Future research could focus on exploring these effects further and developing safe and effective therapeutic agents. Additionally, some pyrazole derivatives have shown potential as melt-castable explosives, indicating another possible direction for future research .
properties
IUPAC Name |
4-chloro-2,5-dimethylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-3-4(6)5(7)9(2)8-3;/h7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXJMKACGRVWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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